(E)-4-(3-(hydroxyamino)-3-oxoprop-1-enyl)-N-(4-methyl-3-(4-(pyridin-3-yl)thiazol-2-ylamino)phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PMID25656651-Compound-19a is a small molecular drug known for its multi-tyrosine kinase inhibition properties. It targets several kinases including c-Met, macrophage stimulating 1 receptor, c-Kit, AXL, and insulin-like growth factor 1 receptor. This compound has shown effectiveness against both drug-sensitive and drug-resistant cancer cell lines .
准备方法
The synthesis of PMID25656651-Compound-19a involves several steps. The compound is typically synthesized through a series of reactions starting from readily available starting materials. The synthetic route includes the formation of key intermediates, followed by their subsequent transformation into the final product. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformations. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product .
化学反应分析
PMID25656651-Compound-19a undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions may result in the formation of reduced products .
科学研究应用
PMID25656651-Compound-19a has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study kinase inhibition and signal transduction pathways. In biology, it is used to investigate the role of specific kinases in cellular processes such as proliferation, differentiation, and apoptosis. In medicine, it has potential therapeutic applications in the treatment of various cancers, particularly those that are resistant to conventional therapies. In industry, it may be used in the development of new drugs and therapeutic agents .
作用机制
The mechanism of action of PMID25656651-Compound-19a involves the inhibition of multiple tyrosine kinases. By targeting these kinases, the compound disrupts key signaling pathways that are essential for cancer cell survival and proliferation. Specifically, it inhibits the interaction of the interleukin 4 and interleukin 13 receptors with the SH2 domain of signal transducer and activator of transcription 6, thereby preventing the downstream transcriptional sequelae of signal transducer and activator of transcription 6 activation .
相似化合物的比较
PMID25656651-Compound-19a is unique in its ability to inhibit multiple tyrosine kinases simultaneously. This distinguishes it from other similar compounds that may target only a single kinase. Similar compounds include other multi-tyrosine kinase inhibitors such as PMID25656651-Compound-36a and PMID25656651-Compound-37a. These compounds share some structural similarities with PMID25656651-Compound-19a but may differ in their specific kinase targets and overall potency .
属性
分子式 |
C25H21N5O3S |
---|---|
分子量 |
471.5 g/mol |
IUPAC 名称 |
4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]-N-[4-methyl-3-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C25H21N5O3S/c1-16-4-10-20(27-24(32)18-8-5-17(6-9-18)7-11-23(31)30-33)13-21(16)28-25-29-22(15-34-25)19-3-2-12-26-14-19/h2-15,33H,1H3,(H,27,32)(H,28,29)(H,30,31)/b11-7+ |
InChI 键 |
OINCRSHJNMRVSX-YRNVUSSQSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)/C=C/C(=O)NO)NC3=NC(=CS3)C4=CN=CC=C4 |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C=CC(=O)NO)NC3=NC(=CS3)C4=CN=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。